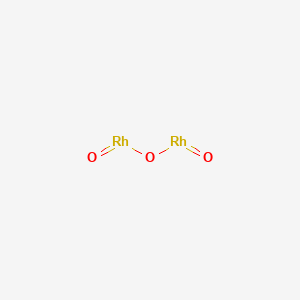
Acetic-1-13C-2-bromoacid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic-1-13C-2-bromoacid Methyl Ester is a labeled compound used in various scientific research applications. The compound is characterized by the presence of a carbon-13 isotope at the first carbon position and a bromine atom at the second carbon position. This labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic-1-13C-2-bromoacid Methyl Ester typically involves the bromination of acetic acid derivatives. The process begins with the introduction of a carbon-13 isotope into the acetic acid molecule. This is followed by the bromination of the carbon-13 labeled acetic acid to form the desired compound. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation, crystallization, and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic-1-13C-2-bromoacid Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form acetic-1-13C-2-hydroxyacid Methyl Ester.
Oxidation Reactions: The ester group can be oxidized to form acetic-1-13C-2-bromoacid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Acetic-1-13C-2-hydroxyacid Methyl Ester, Acetic-1-13C-2-aminoacid Methyl Ester.
Reduction Reactions: Acetic-1-13C-2-hydroxyacid Methyl Ester.
Oxidation Reactions: Acetic-1-13C-2-bromoacid.
Scientific Research Applications
Acetic-1-13C-2-bromoacid Methyl Ester is widely used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds.
Industry: Applied in the synthesis of labeled intermediates for the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Acetic-1-13C-2-bromoacid Methyl Ester involves its incorporation into chemical or biological systems where the carbon-13 isotope serves as a detectable marker. In NMR spectroscopy, the carbon-13 nucleus exhibits distinct resonance signals, allowing researchers to track its position and interactions within a molecule. This provides valuable insights into reaction mechanisms, molecular dynamics, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic-2-bromoacid Methyl Ester: Lacks the carbon-13 isotope, making it less useful for NMR studies.
Acetic-1-13C-2-chloroacid Methyl Ester: Contains a chlorine atom instead of bromine, which may result in different reactivity and applications.
Acetic-1-13C-2-fluoroacid Methyl Ester:
Uniqueness
Acetic-1-13C-2-bromoacid Methyl Ester is unique due to the presence of both the carbon-13 isotope and the bromine atom. This combination enhances its utility in NMR spectroscopy and other analytical techniques, providing more detailed and specific information compared to similar compounds.
Properties
Molecular Formula |
C3H5BrO2 |
|---|---|
Molecular Weight |
153.97 g/mol |
IUPAC Name |
methyl 2-bromoacetate |
InChI |
InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3/i3+1 |
InChI Key |
YDCHPLOFQATIDS-LBPDFUHNSA-N |
Isomeric SMILES |
CO[13C](=O)CBr |
Canonical SMILES |
COC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)


![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
